Neocarrabiose
Overview
Description
Neocarrabiose is a highly esteemed compound renowned in the biomedical realm due to its remarkable therapeutic capacity for diverse ailments . It’s a low-energy, hydrogen-bonded sugar that has an optimum concentration of 0.5 M . It’s found in the basic structure of oligosaccharides and belongs to group p2 .
Synthesis Analysis
Neocarrabiose is a product of the degradation of carrageenans . Carrageenans can be degraded into lower molecular weight oligosaccharides, which have been reported to have promising pharmacological properties and potential therapeutic applications .
Molecular Structure Analysis
Neocarrabiose shares a common backbone of D-galactose alternately linked by α (1,3) and β (1,4) glycosidic linkages . They are classified based on the number and the position of the sulfate ester groups and the occurrence of a 3,6 anhydro-ring in the α-linked galactose .
Chemical Reactions Analysis
The enzymatic cleavage of carrageenans yields a series of homologous even-numbered oligosaccharides, i.e., with an even degree of polymerization (DP) (oligogalactans of the neocarrabiose or neoagarobiose series) .
Physical And Chemical Properties Analysis
Neocarrabiose is a crystalline b-anomer . Its crystalline architecture renders it a propitious candidate for combating infections, alleviating inflammation, and combating select cancer types .
Scientific Research Applications
Tissue Engineering and Biomechanics : A study by Makris, Hu, and Athanasiou (2013) examined the role of hypoxia in enhancing the mechanical properties of engineered articular cartilage. They found that hypoxia applied during specific stages significantly increased pyridinoline (PYR) crosslinks in collagen without affecting collagen content, thus improving the tensile properties of neocartilage. This research is significant in tissue engineering for developing stronger and more resilient cartilage constructs (Makris, Hu, & Athanasiou, 2013).
Structural Biochemistry : Stortz and Cerezo (2000) conducted a conformational analysis of Neocarrabiose and its derivatives using the MM3 force-field. Their study provided insights into the flexibility of glycosidic linkages in these compounds, crucial for understanding their biochemical behavior and potential applications in various fields, such as drug design and biomaterials (Stortz & Cerezo, 2000).
Computational Chemistry and Molecular Dynamics : Ueda, Iwama, and Nakayama (2001) utilized molecular mechanics and dynamics simulations to study the conformation and potential-energy surfaces of neocarrabiose derivatives, which are key components of ι-carrageenan. Their work contributes to a deeper understanding of these molecules' behavior in aqueous environments, which is essential for their applications in food science, pharmacology, and material science (Ueda, Iwama, & Nakayama, 2001).
Biochemistry and Food Science : Hayashi, Konno, Adachi, Nawamura, Shizuri, Okita, and Kimura (2009) investigated the effects of neocarrabiose 4-O-sulfate on the thermal and freeze denaturation of myosin subfragment-1 and myofibrils. They found that neocarrabiose 4-O-sulfate showed a strong suppressive effect on the thermal denaturation of S-1, suggesting its potential use as a stabilizing agent in the food industry (Hayashi et al., 2009).
Safety And Hazards
When handling Neocarrabiose, it’s important to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
properties
IUPAC Name |
(3R,4S,5S,6R)-4-[[(1R,3R,4R,5S,8S)-4,8-dihydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-6-(hydroxymethyl)oxane-2,3,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O10/c13-1-3-5(14)10(7(16)11(18)20-3)22-12-8(17)9-6(15)4(21-12)2-19-9/h3-18H,1-2H2/t3-,4-,5+,6+,7-,8-,9+,10+,11?,12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWMBOBQNPBCYER-YCSXVPLMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(O1)C(C(O2)OC3C(C(OC(C3O)O)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@@H]([C@H](O1)[C@H]([C@H](O2)O[C@H]3[C@H]([C@H](OC([C@@H]3O)O)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 90475062 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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